molecular formula C16H17N3O B12236625 2-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)phenol

2-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)phenol

Cat. No.: B12236625
M. Wt: 267.33 g/mol
InChI Key: MUEIASDNAIXXMW-UHFFFAOYSA-N
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Description

2-(2-{2-Azabicyclo[221]heptan-2-yl}pyrimidin-5-yl)phenol is a complex organic compound that features a bicyclic structure fused with a pyrimidine ring and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)phenol can be achieved through a multi-step process. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This intermediate can then be further functionalized to introduce the pyrimidine and phenol groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol and pyrimidine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted phenol and pyrimidine derivatives.

Scientific Research Applications

2-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bicyclic structure can interact with enzyme active sites. The pyrimidine ring can participate in π-π stacking interactions, enhancing its binding affinity to certain proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: A simpler bicyclic compound without the pyrimidine and phenol groups.

    Pyrimidin-5-ylphenol: Lacks the bicyclic structure but contains the pyrimidine and phenol groups.

Uniqueness

2-(2-{2-Azabicyclo[221]heptan-2-yl}pyrimidin-5-yl)phenol is unique due to its combination of a bicyclic structure, pyrimidine ring, and phenol group

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

2-[2-(2-azabicyclo[2.2.1]heptan-2-yl)pyrimidin-5-yl]phenol

InChI

InChI=1S/C16H17N3O/c20-15-4-2-1-3-14(15)12-8-17-16(18-9-12)19-10-11-5-6-13(19)7-11/h1-4,8-9,11,13,20H,5-7,10H2

InChI Key

MUEIASDNAIXXMW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN2C3=NC=C(C=N3)C4=CC=CC=C4O

Origin of Product

United States

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